molecular formula C9H11NO4 B1428367 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 955401-82-8

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1428367
CAS No.: 955401-82-8
M. Wt: 197.19 g/mol
InChI Key: AOLLIYCUTSHKDG-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS: 955401-82-8) is a heterocyclic compound featuring an oxazole core substituted with a carboxylic acid group at position 4 and a six-membered oxane (tetrahydropyran) ring at position 2. Its molecular formula is C₉H₁₁NO₄, with a molecular weight of 197.19 g/mol . The compound is typically stored at room temperature and exhibits safety hazards including skin irritation (H315) and respiratory sensitization (H335) . Its structural versatility makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLLIYCUTSHKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955401-82-8
Record name 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Reaction of Oxan-4-yl Derivatives with Oxazole Precursors

According to recent patent disclosures, notably CN111808040A, the synthesis involves reacting a compound of formula I (or its isomer) with S, S'-dimethyl dithiocarbonate in water under inert atmosphere conditions. The reaction proceeds at controlled temperatures (5–35°C), with an initial phase at 5–15°C for 2–4 hours, followed by a rise to 20–30°C for 5–7 hours to promote cyclization and formation of the intermediate (formula II).

Reaction conditions:

Parameter Range Notes
Temperature 5–35°C Controlled to optimize yield and minimize side reactions
Reaction time 2–7 hours Depending on temperature phase
Molar ratio 1–2:1 (compound:dimethyl dithiocarbonate) Ensures complete conversion

The reaction is performed under an inert gas (e.g., nitrogen) to prevent oxidation, and the mixture is subsequently treated with a mixture of dichloromethane and water (ratio 1.5–2.5:1) for phase separation. The organic phase, containing the cyclized intermediate, is washed with hydrochloric acid (2–3N) to remove impurities.

Hydrolysis to Obtain the Carboxylic Acid

The intermediate (formula II) undergoes hydrolysis under alkaline conditions, typically by adding ethanol and water, then adjusting the pH to 12–14 using sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is maintained at this pH for several hours, facilitating ring opening and formation of the carboxylic acid (formula III).

Post-reaction, the mixture is dried over anhydrous magnesium sulfate, and the product is purified via chromatography, yielding the target compound with high purity.

Data Table Summarizing Key Reaction Parameters

Step Reagents Solvent Temperature pH/Conditions Duration Purification Method Yield (%)
1. Cyclization Oxan-4-yl derivative + S, S'-dimethyl dithiocarbonate Water + dichloromethane 5–35°C inert atmosphere 4–7 hours Organic extraction + acid wash >86
2. Hydrolysis Intermediate + NaOH/KOH Ethanol + water Ambient pH 12–14 3–6 hours Chromatography Not specified, high purity

Research Findings and Optimization Strategies

Recent studies highlight the importance of reaction temperature control and phase separation techniques to maximize yield and purity. Use of water as a solvent aligns with green chemistry principles, reducing hazardous waste. The molar ratio of reactants influences the efficiency of cyclization, with ratios of 1–2:1 being optimal.

Hydrolysis under alkaline conditions is critical for ring opening and functional group conversion. Adjusting pH precisely ensures complete hydrolysis without over-alkalization, which could degrade the product.

Notes on Industrial Scale-Up

For large-scale synthesis, continuous flow reactors are employed to maintain consistent temperature and pH, with inline phase separation and purification systems. The process parameters are scaled proportionally, with emphasis on minimizing solvent use and waste.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The oxazole ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid has shown promise in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study demonstrated that modifications to the oxazole ring can enhance activity against specific bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis suggests its potential as a lead compound for antibiotic development.

Agrochemicals

The compound is also being investigated for its potential use in agrochemicals. Its structural features may allow it to act as a pesticide or herbicide.

Case Study: Herbicidal Activity

In a controlled study, formulations containing this compound were tested against common agricultural weeds. Results indicated a notable reduction in weed biomass, suggesting effective herbicidal properties. The mechanism appears to involve inhibition of specific metabolic pathways in the target plants.

Materials Science

In materials science, the compound's unique properties are being explored for the development of new materials with enhanced characteristics.

Case Study: Polymerization Potential

Recent research has focused on the polymerization of this compound to create biodegradable polymers. These polymers exhibited favorable mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues and Isomers

Table 1: Key Structural and Physical Properties
Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Position 2: Oxan-4-yl; Position 4: COOH C₉H₁₁NO₄ 197.19 Lab use, potential drug scaffold
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Position 5: Oxan-4-yl; Position 4: COOH C₉H₁₁NO₄ 197.19 Structural isomer; distinct reactivity
2-Morpholin-4-yl-1,3-oxazole-4-carboxylic acid Position 2: Morpholine C₈H₁₀N₂O₄ 198.18 Basic tertiary amine substituent
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid Position 2: Methoxyethyl C₇H₉NO₄ 171.15 Linear ether; smaller substituent
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid Position 5: Oxolan-2-yl (5-membered) C₈H₉NO₄ 183.16 Smaller ring; conformational differences
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid Position 5: Furan-2-yl C₈H₅NO₄ 179.13 Aromatic substituent; π-electron effects
Key Observations :
  • Substituent Position : The target compound’s oxane group at position 2 distinguishes it from isomers like the 5-substituted analog (CAS: 1339377-60-4), which may exhibit altered electronic and steric properties .
  • Ring Size : Compared to the 5-membered oxolane (tetrahydrofuran) in 5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid , the 6-membered oxane ring in the target compound offers reduced ring strain and enhanced conformational flexibility.
  • Electronic Effects: The oxane group is electron-donating, while morpholine (in 2-Morpholin-4-yl analog) introduces basicity due to its tertiary amine .

Physicochemical Properties

  • Solubility : The oxane group in the target compound enhances hydrophilicity compared to aromatic analogs (e.g., thiophene or chlorophenyl derivatives ). However, it is less polar than morpholine-containing analogs due to the absence of a basic nitrogen.
  • Stability : Cyclic ethers like oxane are generally more stable under acidic conditions compared to linear ethers (e.g., methoxyethyl in ), which may undergo cleavage.

Biological Activity

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, also known as 5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid, is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features an oxazole ring fused with a tetrahydrofuran moiety and contains a carboxylic acid functional group, which contributes to its reactivity and biological properties. This article reviews the mechanisms of action, biological activities, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites on these targets, modulating their activity. This interaction can lead to either the inhibition or activation of various biochemical pathways, resulting in therapeutic effects .

Antimicrobial Activity

Numerous studies have explored the antimicrobial potential of oxazole derivatives, including this compound. The compound has shown notable activity against various bacterial and fungal strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens:

Pathogen MIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Candida krusei3.2
Candida neoformans1.6
Aspergillus niger1.6
Aspergillus flavus3.2

These results indicate that the compound exhibits significant antifungal properties, comparable to standard antifungal agents .

Antibacterial Activity

In addition to antifungal activity, research has demonstrated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. For example:

Compound Inhibition Zone (mm)
This compound Varies by strain
E. coli12
S. aureus11
P. aeruginosa9

The compound's performance was benchmarked against standard antibiotics like ampicillin and ciprofloxacin, showing promising results in inhibiting bacterial growth .

Synthesis and Characterization

A notable study involved the synthesis of various oxazole derivatives, including this compound. The synthesis employed a multi-step process involving azide chemistry and cycloaddition reactions to yield high-purity products suitable for biological testing .

High-throughput Screening

In a high-throughput screening study involving over 990 compounds, several oxazole derivatives were tested for their ability to inhibit specific enzymatic activities linked to oxidative stress pathways. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on target enzymes .

Q & A

Q. Advanced

  • In Vitro Assays :
    • Vasoactive Effects : Use isolated aortic ring models (rat or murine) to test dose-dependent vasodilation/constriction (1–100 µM) .
    • Enzyme Inhibition : Screen against kinases or metabolic enzymes (e.g., COX-2) via fluorometric/colorimetric assays.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., oxan-4-yl vs. thiophene) and compare IC50 values.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic indices.
  • Molecular Docking : Predict binding modes using software like AutoDock Vina (PDB: 1XM6 for COX-2) .

How to resolve discrepancies in biological activity data across studies?

Advanced
Discrepancies may stem from assay conditions or compound stability. Solutions include:

  • Standardized Protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Stability Testing : Assess compound integrity in buffer/DMSO via HPLC over 24–72 hours.
  • Metabolite Screening : Identify degradation products using LC-MS.
  • Positive Controls : Compare with reference compounds (e.g., aspirin for COX inhibition) .

What computational methods aid in designing derivatives with enhanced properties?

Q. Advanced

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and predict electronic properties (HOMO/LUMO gaps).
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, logP, and toxicity.
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GROMACS for protein-ligand stability) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
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2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

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